Sirohydrochlorin Ferrochelatase (SirB) Specific Activity: Quantitative Benchmark for Iron Chelation
Sirohydrochlorin is the specific substrate for the terminal enzyme in siroheme biosynthesis, sirohydrochlorin ferrochelatase (SirB). This enzyme exclusively accepts sirohydrochlorin for Fe²⁺ insertion; its precursor, precorrin-2, is not a substrate [1]. The specific activity of recombinant At-SirB from Arabidopsis thaliana was determined to be 48.5 nmol/min/mg, representing a quantifiable benchmark for the compound's utility in enzymatic studies [2].
| Evidence Dimension | Enzymatic specific activity (Fe²⁺ chelation) |
|---|---|
| Target Compound Data | Substrate for SirB with measured enzyme activity of 48.5 nmol/min/mg |
| Comparator Or Baseline | Precorrin-2: Not a substrate for SirB (activity = 0 nmol/min/mg) |
| Quantified Difference | Infinite relative activity (active vs. inactive) |
| Conditions | In vitro enzyme assay with recombinant Arabidopsis thaliana At-SirB protein, produced in E. coli |
Why This Matters
This quantitative activity confirms sirohydrochlorin as the essential, non-substitutable substrate for studying the terminal step of siroheme production in plants and bacteria.
- [1] Raux-Deery, E., Leech, H. K., Nakrieko, K. A., McLean, K. J., Munro, A. W., Heathcote, P., ... & Warren, M. J. (2005). Identification and Characterization of the Terminal Enzyme of Siroheme Biosynthesis from Arabidopsis thaliana. Journal of Biological Chemistry, 280(6), 4713-4721. View Source
- [2] Raux-Deery, E., Leech, H. K., Nakrieko, K. A., McLean, K. J., Munro, A. W., Heathcote, P., ... & Warren, M. J. (2005). Identification and Characterization of the Terminal Enzyme of Siroheme Biosynthesis from Arabidopsis thaliana. Journal of Biological Chemistry, 280(6), 4713-4721. View Source
